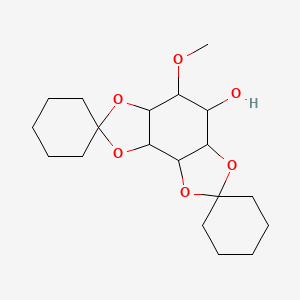
1,2:3,4-Di-O-cyclohexylidene-5-O-methyl-L-chiro-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol es un compuesto que ha captado una atención significativa en la investigación bioquímica. Es particularmente valioso en estudios que se centran en las vías de señalización del inositol y los procesos celulares . Este compuesto es conocido por su estructura única, que incluye grupos ciclohexilideno y un grupo metilo unido al anillo de inositol.
Métodos De Preparación
La síntesis de 1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol implica varios pasos. Un método común incluye la protección de los grupos hidroxilo del L-quiro-inositol con grupos ciclohexilideno, seguido de la metilación del grupo hidroxilo en la posición 5. Las condiciones de reacción suelen implicar el uso de éter dietílico como disolvente y agitación a temperatura ambiente . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y el rendimiento.
Análisis De Reacciones Químicas
1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes, lo que lleva a la formación de las correspondientes cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los grupos ciclohexilideno pueden ser reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen alcóxidos, tosilatos y otros nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza para estudiar las vías de señalización del inositol, que son cruciales para varios procesos celulares.
Medicina: La investigación que involucra este compuesto contribuye a la comprensión de las enfermedades relacionadas con el metabolismo del inositol.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol implica su interacción con objetivos moleculares específicos en las vías de señalización del inositol. El compuesto puede modular la actividad de las enzimas y los receptores involucrados en estas vías, influyendo así en los procesos celulares como el crecimiento celular, la diferenciación y la apoptosis .
Comparación Con Compuestos Similares
1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol se puede comparar con otros compuestos similares, como:
1,25,6-Di-O-ciclohexilideno-D-manitol: Este compuesto también contiene grupos ciclohexilideno, pero difiere en su esqueleto de azúcar.
2,3-Di-O-metil-L-arabinitol: Similar en tener grupos metilo, pero con una estructura de azúcar diferente. La singularidad de 1,2:3,4-Di-O-ciclohexilideno-5-O-metil-L-quiro-inositol radica en su disposición específica de grupos ciclohexilideno y metilo en el anillo de inositol, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H30O6 |
|---|---|
Peso molecular |
354.4 g/mol |
InChI |
InChI=1S/C19H30O6/c1-21-13-12(20)14-16(24-18(22-14)8-4-2-5-9-18)17-15(13)23-19(25-17)10-6-3-7-11-19/h12-17,20H,2-11H2,1H3 |
Clave InChI |
VHMYHAALODQNRK-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C2C(C3C1OC4(O3)CCCCC4)OC5(O2)CCCCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




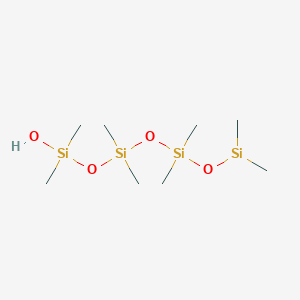
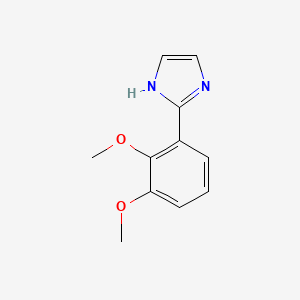


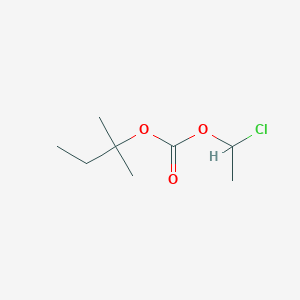
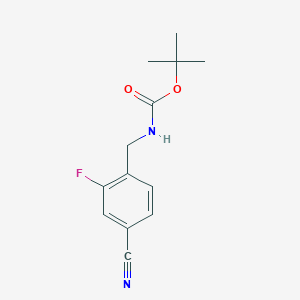
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)

